molecular formula C10H7ClO3 B13991601 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde

4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde

Cat. No.: B13991601
M. Wt: 210.61 g/mol
InChI Key: TXPHFEXFRIHEER-UHFFFAOYSA-N
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Description

4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 7-position, and an aldehyde group at the 3-position of the chromene ring.

Preparation Methods

The synthesis of 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde typically involves the condensation of 4-chlororesorcinol with ethyl acetoacetate, followed by cyclization and formylation reactions. One common method includes the following steps:

Chemical Reactions Analysis

4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), reducing inflammation.

    Antimicrobial Activity: It can disrupt the cell membrane integrity of microorganisms, leading to cell death

Comparison with Similar Compounds

4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde can be compared with other coumarin derivatives such as:

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde

InChI

InChI=1S/C10H7ClO3/c11-10-6(4-12)5-14-9-3-7(13)1-2-8(9)10/h1-4,13H,5H2

InChI Key

TXPHFEXFRIHEER-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C2=C(O1)C=C(C=C2)O)Cl)C=O

Origin of Product

United States

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